molecular formula C12H12BrNO B1437881 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one CAS No. 1217862-43-5

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one

Cat. No. B1437881
CAS RN: 1217862-43-5
M. Wt: 266.13 g/mol
InChI Key: ZPRRRRKVJNWYHK-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one (BrAC) is a compound with potential applications in various fields of research and industry. It is a dark yellow crystal .


Synthesis Analysis

Cyclohexenone, a key component in the synthesis of BrAC, can be prepared from phenol by Birch reduction . It can also be obtained from cyclohexanone by α-bromination followed by treatment with base . 3-Amino-2-cyclohexen-1-one, another key component, can be used in the synthesis of a series of 2-amino-5-oxo - 4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .


Molecular Structure Analysis

The molecular formula of BrAC is C12H12BrNO, and its molecular weight is 266.13 g/mol.


Chemical Reactions Analysis

Cyclohexenone, a key component in BrAC, is a versatile intermediate used in the synthesis of a variety of chemical products. Common reactions include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .


Physical And Chemical Properties Analysis

BrAC is a dark yellow crystal . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one,” but unfortunately, there is limited information available on specific applications for this compound. It is a specialized chemical that may be used in various fields of research, but detailed applications are not well-documented or widely known.

However, compounds like this are often used in pharmaceutical testing as reference standards for accurate results . They can also be involved in life science research solutions, including cell biology, genomics, proteomics, and other fields . Additionally, they may play a role in analytical chemistry, biopharma production, safety controlled environments, and advanced battery science and technology .

properties

IUPAC Name

3-(3-bromoanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRRRRKVJNWYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261328
Record name 3-[(3-Bromophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one

CAS RN

1217862-43-5
Record name 3-[(3-Bromophenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Bromophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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